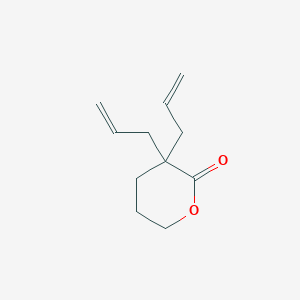

3,3-Diallyltetrahydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3,3-bis(prop-2-enyl)oxan-2-one |

InChI |

InChI=1S/C11H16O2/c1-3-6-11(7-4-2)8-5-9-13-10(11)12/h3-4H,1-2,5-9H2 |

InChI Key |

HIZNCUMVMZLFEM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCOC1=O)CC=C |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.com DFT calculations are used to optimize molecular geometries, determine electronic properties, and explore reaction mechanisms. nih.gov

For instance, computational analyses of various 2H-pyran-2-one derivatives have been performed to understand their global and local reactivity. mdpi.com Studies on benzopyranone derivatives have shown that lower values for the Highest Occupied Molecular Orbital (HOMO) energy and ionization potential are associated with more reactive and less stable compounds. ingentaconnect.com In these systems, MEP maps often highlight nitrogen atoms and benzene (B151609) rings as key sites for molecular interactions. mdpi.com DFT calculations can also predict sensitivity towards mechanisms like autoxidation by calculating bond dissociation energies (BDE) for hydrogen abstraction. mdpi.com A molecular site is likely susceptible to autoxidation if its H-BDE values fall within the range of 70-85 kcal/mol. mdpi.com

Table 1: Representative Global Reactivity Descriptors for Pyranone Derivatives Calculated via DFT

| Pyranone Derivative Class | Calculated Property | Typical Finding/Value Range | Predicted Implication |

|---|---|---|---|

| 2H-Pyran-2-one Analogues | Interaction Energy with Water | -63 to -77 kcal/mol | Indicates strength of intermolecular forces in aqueous media. semanticscholar.org |

| Benzopyranone Derivatives | HOMO Energy | Lower values indicate higher reactivity. | Useful for comparing stability across a series of compounds. ingentaconnect.com |

| 2H-Pyran-2-one Analogues | Hydrogen Bond Dissociation Energy (H-BDE) | 70-85 kcal/mol | Suggests susceptibility to autoxidation mechanisms. mdpi.com |

| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | HOMO-LUMO Energy Gap | Indicates charge transfer and chemical reactivity. | Provides insight into molecular stability and electronic transitions. bohrium.com |

A significant application of DFT is the elucidation of reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition state structures, and calculate the associated activation energies (intrinsic activation barriers). This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed pathway. mdpi.com

For example, the thermal decomposition of dihydropyran derivatives has been studied computationally using DFT. mdpi.com These studies investigate concerted mechanisms involving six-membered cyclic transition states, calculating kinetic and thermodynamic parameters across a range of temperatures. Such calculations have revealed that methyl substituents on the pyran ring can lower the activation free energy, thereby favoring thermal decomposition. mdpi.com Similarly, DFT has been used to explore the different steps of metal-free [3+2] cycloaddition reactions involving various organic molecules to form heterocyclic products. mdpi.com

Table 2: DFT-Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives

| Compound | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Key Finding |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | ~208 | Serves as the baseline for substituent effects. mdpi.com |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | ~204 | A single methyl group lowers the activation barrier. mdpi.com |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 | Two methyl groups further decrease the activation energy, promoting decomposition. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comimperial.ac.uk The energy difference (HOMO-LUMO gap) and the spatial overlap of these orbitals are key determinants of reaction feasibility and selectivity. wikipedia.org

FMO analysis is particularly powerful for understanding pericyclic reactions, such as 1,3-dipolar cycloadditions. mdpi.comwikipedia.org In the context of pyranone chemistry, this analysis can predict the regioselectivity of reactions where the pyranone system acts as either the dipole or the dipolarophile. The dominant reaction pathway is typically the one with the smallest HOMO-LUMO energy gap, as this corresponds to the strongest orbital interaction. wikipedia.org DFT calculations are used to determine the energies and coefficients of these frontier orbitals, allowing for a quantitative prediction of reactivity. mdpi.com For example, FMO analysis of 1,3-dipolar cycloadditions leading to triazole synthesis showed that the HOMO is often delocalized over one part of a molecule while the LUMO is delocalized over another, and the energy gap between them is a critical parameter. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. This technique is invaluable for studying dynamic processes, conformational changes, and intermolecular interactions that are not captured by static quantum chemical calculations.

MD simulations are used to explore the conformational landscape of flexible molecules like pyranone derivatives, identifying the most stable conformations and the energy barriers between them. mdpi.comnih.gov For halogenated pyran analogues of D-talose, both solution-state and solid-state analyses, corroborated by DFT calculations, show a preference for a specific chair-like conformation despite potential 1,3-diaxial repulsions. beilstein-journals.orgsciety.orgresearchgate.net

Furthermore, MD simulations can elucidate how these molecules interact with their environment, such as solvent molecules or potential excipients in a pharmaceutical formulation. mdpi.com Studies on 2H-pyran-2-one analogues have used MD to investigate interactions with water, calculating interaction energies and counting hydrogen bonds to assess solvation. mdpi.comsemanticscholar.org Such simulations can also predict compatibility with polymers like polyvinylpyrrolidone (B124986) by calculating solubility parameters, which is vital for formulation development. mdpi.com

Table 3: Summary of Findings from MD Simulations on Pyran-related Systems

| System Studied | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| 2H-Pyran-2-one Analogues | Interaction with Water | Derivatives formed on average ~3 hydrogen bonds with water molecules. | mdpi.com |

| Pyridone Adenine Dinucleotides | Conformational Landscape | Molecules exhibit a rapid equilibrium between folded, semi-extended, and extended conformations. | mdpi.comnih.gov |

| Halogenated Pyran Analogues | Conformational Preference | Analogues consistently adopt a 4C1-like (chair) conformation. | beilstein-journals.orgsciety.orgresearchgate.net |

| 2H-Pyran-2-one Analogues | Excipient Compatibility | Polyvinylpyrrolidone was identified as a potentially highly compatible excipient based on calculated solubility parameters. | mdpi.com |

Quantum-Chemical Methods for Tautomerization Studies of Pyranone Systems

Tautomerization, the interconversion of constitutional isomers, is a fundamental process in chemistry that can significantly affect a molecule's properties and reactivity. Quantum-chemical methods, particularly DFT, are essential for studying the thermodynamics and kinetics of tautomeric equilibria. rsc.orgresearchgate.net These calculations can determine the relative stabilities of different tautomers and the energy barriers for their interconversion. scispace.com

Theoretical studies on 2-imino-2H-pyran derivatives, for example, have investigated their ring-chain tautomerism and transformation into corresponding 2-pyridones. rsc.orgresearchgate.net Such studies often analyze the influence of the solvent by using models like the Polarizable Continuum Model (PCM) or by explicitly including solvent molecules in the calculation. rsc.orgresearchgate.net Results have shown that specific intermolecular interactions, such as hydrogen bonding between the molecule and the solvent, can be the main factor governing the stabilization of one tautomer over another. rsc.org In a study of a 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations were used to follow the tautomerization between two enol forms, concluding that the 4-hydroxy enol tautomer is dominant, a finding that reproduced experimental IR and Raman spectra. scifiniti.com

Table 4: Theoretical Tautomerization Study of a Pyran-2-one Derivative

| Tautomeric System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one | DFT/B3LYP/6-311G** | The 4-hydroxy enol tautomer (A) is significantly more stable than the alternative enol form (B). | scifiniti.com |

| 2-imino-2H-pyran derivatives | DFT B3LYP/aug-cc-pVDZ with PCM | The stabilization of open-chain isomers was governed by specific intermolecular interactions with solvent molecules. | rsc.orgresearchgate.net |

| Zwitterionic Schiff derivative of Pyran-2-one | DFT/B3LYP-D3/6–311++G(2d, p) | The zwitterionic form is stabilized by an intramolecular single proton transfer between enol and imine tautomers. | najah.edu |

Synthetic Applications and Derivatization Strategies of 3,3 Diallyltetrahydro 2h Pyran 2 One

3,3-Diallyltetrahydro-2H-pyran-2-one as a Versatile Synthetic Building Block

The strategic placement of a lactone and two allyl groups makes this compound a powerful precursor in synthetic chemistry. The lactone can undergo various transformations, including ring-opening reactions, while the allyl groups are amenable to a wide array of chemical modifications.

Intermediates in the Total Synthesis of Natural Products and Biologically Valuable Compounds

A significant application of a close derivative of the target compound, 3,3-diallylglutaric anhydride (B1165640), is found in the synthesis of the Iboga alkaloid family of natural products. In a key step, the reaction of tryptamine (B22526) with 3,3-diallylglutaric anhydride serves as a crucial transformation in the construction of the intricate framework of these neurologically active compounds. This approach highlights the utility of the diallylated core in providing the necessary carbon skeleton for the assembly of complex natural product scaffolds. While direct use of this compound is not explicitly detailed in this specific synthesis, the principle of employing a diallylated six-membered ring as a foundational element is clearly demonstrated.

The broader class of pyran-2-one derivatives is widely recognized for its importance as precursors in the synthesis of various natural and synthetic products with significant biological activities. These activities include potential applications as anticancer, anti-HIV, antimalarial, and antidiabetic agents. The versatility of the pyran-2-one core allows for the generation of a wide variety of molecular structures, underscoring the potential of substituted derivatives like this compound in the discovery of new therapeutic agents.

Precursors for the Construction of Diverse and Highly Functionalized Heterocyclic Systems

Pyran-2-one derivatives are well-established as powerful building blocks for the synthesis of a wide range of heterocyclic compounds. The pyran nucleus can undergo rearrangement reactions, including ring-opening, upon treatment with various nucleophiles such as amines, hydrazines, and other nitrogen-containing reagents. These transformations lead to the formation of diverse heterocyclic systems, including but not limited to, pyridines, pyrazoles, isoxazoles, and pyrimidines.

The presence of the two allyl groups in this compound offers additional handles for the construction of complex and highly functionalized heterocyclic systems. These allyl groups can be subjected to various chemical modifications either before or after the transformation of the lactone ring, thereby enabling the synthesis of a vast array of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. For instance, the double bonds of the allyl groups can participate in cycloaddition reactions or be functionalized through oxidation, reduction, or addition reactions, leading to the introduction of new stereocenters and functional groups.

Functionalization and Derivatization at the Diallyl Moiety for Complex Molecule Synthesis

The diallyl moiety of this compound is a key site for molecular elaboration, allowing for the introduction of complexity and diversity into the molecular scaffold. The two terminal double bonds are susceptible to a wide range of chemical transformations, providing access to a plethora of derivatives.

Common functionalization strategies for allyl groups that can be applied to this lactone include:

Oxidation: The double bonds can be oxidized to form epoxides, diols, or aldehydes, which can then be further manipulated. For example, dihydroxylation of the allyl groups would lead to a tetraol derivative, significantly increasing the polarity and providing new sites for further functionalization.

Reduction: Catalytic hydrogenation of the allyl groups would yield the corresponding dipropyl derivative, altering the steric and electronic properties of the molecule.

Metathesis: Ring-closing metathesis (RCM) could potentially be employed if the two allyl groups are appropriately tethered, leading to the formation of a new ring system. Cross-metathesis with other olefins would allow for the introduction of a variety of substituents.

Addition Reactions: The double bonds can undergo various addition reactions, including halogenation, hydrohalogenation, and the thiol-ene reaction. The thiol-ene "click" reaction, in particular, offers a highly efficient and modular approach to introduce a wide range of functional groups.

These derivatization strategies at the diallyl moiety significantly expand the synthetic utility of this compound, enabling the synthesis of complex molecules with tailored properties.

Stereoselective Transformations of Diallyl Lactone Derivatives to Chiral Scaffolds

The development of stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. While specific examples of stereoselective transformations involving this compound are not extensively reported, the general principles of asymmetric synthesis can be applied to its derivatives.

The allyl groups present in the molecule are ideal handles for introducing chirality. For instance, asymmetric dihydroxylation or epoxidation of the double bonds using chiral catalysts could lead to the formation of chiral diols or epoxides with high enantiomeric excess. These chiral intermediates can then be used to construct more complex chiral scaffolds.

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of C-C and C-heteroatom bonds. While typically applied to allylic acetates or carbonates, innovative approaches could potentially be developed to utilize the allyl groups of this compound or its derivatives in such transformations. The successful application of these methods would provide access to a wide range of chiral building blocks derived from this versatile lactone.

Catalytic Transformations and Downstream Functionalization of Diallyl Lactones

Catalytic methods offer efficient and sustainable routes for the transformation of organic molecules. In the context of this compound, various catalytic strategies can be envisioned for its transformation and subsequent functionalization.

The lactone functionality can be a substrate for ring-opening polymerization (ROP) catalyzed by a variety of metal-based or organocatalysts. The presence of the diallyl groups would result in a functional polyester (B1180765) with pendant allyl groups. These pendant groups can then be further modified post-polymerization to introduce a range of functionalities, leading to materials with tailored properties.

The allyl groups themselves are amenable to a wide range of catalytic transformations. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to attach aryl or vinyl groups to the side chains, further increasing molecular complexity. Catalytic deallylation has also been reported for diallylmalonates, suggesting that similar transformations might be possible for the target lactone, which would provide a method for the selective removal of the allyl groups when they are no longer needed.

The development of novel catalytic systems for the selective transformation of this compound would significantly enhance its synthetic utility and open up new avenues for the construction of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the key structural features and reactivity of 3,3-Diallyltetrahydro-2H-pyran-2-one that influence its role in organic synthesis?

- Structural Features : The compound contains a tetrahydro-2H-pyran-2-one core with two allyl groups at the 3-position, creating a strained lactone system. The electron-deficient α,β-unsaturated carbonyl moiety enables cycloaddition reactions (e.g., [4+2] Diels-Alder), while the allyl groups facilitate radical or transition-metal-catalyzed functionalization.

- Reactivity : The diallyl groups participate in ring-closing metathesis (RCM) to form macrocyclic systems, and the lactone ring can undergo nucleophilic attack at the carbonyl carbon. Computational studies (e.g., DFT analysis) are recommended to predict regioselectivity in reactions involving competing sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Classification : Classified under GHS Category 1 for severe eye irritation (H318) and as a flammable liquid (H225).

- Protocols :

- Use explosion-proof equipment and avoid static discharge (P243, P210) .

- Wear nitrile gloves, chemical goggles, and lab coats.

- Store in a locked, ventilated cabinet away from oxidizers (P405) .

- In case of skin contact, rinse immediately with water (P303+P361+P353) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during [4+2] cycloaddition reactions involving this compound?

- Catalyst Selection : Chiral Lewis acids (e.g., Cu(II)-bisphosphine complexes) induce enantioselectivity by coordinating to the carbonyl oxygen, as demonstrated in diastereoselective syntheses of tetrahydropyrans (up to 95% ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the dienophile, favoring endo selectivity.

- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions and improve stereochemical fidelity .

Q. What strategies resolve contradictions in reported catalytic activity data for asymmetric syntheses using this compound?

- Variable Analysis :

- Catalyst Purity : Trace metal impurities (e.g., Pd in RCM) can alter reaction pathways. Use ICP-MS to verify catalyst quality.

- Substitution Effects : Electron-withdrawing groups on the allyl chains (e.g., CF₃) may deactivate the dienophile, requiring adjusted catalyst loading .

Q. Which analytical methods are most effective for characterizing synthetic derivatives of this compound?

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J = 8–12 Hz for trans-diaxial protons) confirm ring-chair conformations.

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm verify lactone integrity .

- Mass Spectrometry : High-resolution ESI-MS identifies fragmentation patterns (e.g., loss of CO₂ at m/z 44) .

- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .

Q. How does the stability of this compound vary under different pH and thermal conditions?

- Thermal Stability : Decomposes above 150°C, releasing CO and volatile aldehydes. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 3) to form dicarboxylic acid derivatives. Neutral or slightly basic buffers (pH 7–9) preserve lactone integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.